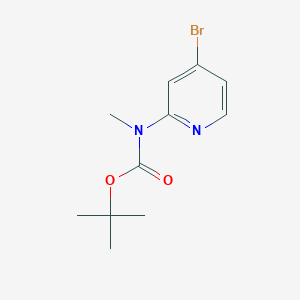
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
Übersicht
Beschreibung
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate: is a chemical compound with the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . It is commonly used in research and development, particularly in the fields of organic chemistry and medicinal chemistry . The compound is characterized by its tert-butyl carbamate group attached to a 4-bromopyridin-2-yl moiety, making it a valuable intermediate in various synthetic processes .
Vorbereitungsmethoden
The synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate typically involves the reaction of 1-(4-bromopyridin-2-yl)methanamine with di-tert-butyl dicarbonate in the presence of triethylamine and 4-dimethylaminopyridine as catalysts . The reaction is carried out in dichloromethane as the solvent . The general reaction conditions are as follows:
Reactants: 1-(4-bromopyridin-2-yl)methanamine, di-tert-butyl dicarbonate
Catalysts: Triethylamine, 4-dimethylaminopyridine
Solvent: Dichloromethane
Temperature: Room temperature
Time: Several hours
Analyse Chemischer Reaktionen
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate has several applications in scientific research:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Wirkmechanismus
The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom on the pyridine ring can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromopyridin-2-yl)carbamate: This compound lacks the methyl group on the carbamate nitrogen, which can affect its reactivity and biological activity.
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate: The bromine atom is positioned differently on the pyridine ring, which can influence the compound’s chemical properties and interactions with molecular targets.
tert-Butyl (2-bromopyridin-4-yl)(methyl)carbamate: The position of the bromine atom and the carbamate group are different, leading to variations in reactivity and biological activity.
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVUYZFVGMPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732655 | |
| Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946000-13-1 | |
| Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















